

# 2-Amino-6-iodopurine: A Comparative Guide for Researchers

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## Compound of Interest

Compound Name: **2-Amino-6-iodopurine**

Cat. No.: **B107381**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **2-amino-6-iodopurine** with other key purine analogs, offering insights into its potential applications in research and drug development. While direct comparative quantitative data for **2-amino-6-iodopurine** is limited in publicly available literature, this guide leverages data from structurally related compounds and established purine analogs to provide a valuable reference.

## Introduction to 2-Amino-6-iodopurine

**2-Amino-6-iodopurine** is a synthetic purine derivative characterized by an amino group at the 2-position and an iodine atom at the 6-position of the purine ring. This substitution, particularly the presence of the iodine atom, enhances the molecule's reactivity, making it a versatile intermediate for the synthesis of various nucleoside analogs with potential therapeutic activities.<sup>[1]</sup> It is utilized in the development of antiviral and anticancer drugs due to its ability to interfere with nucleic acid metabolism.<sup>[1]</sup> Furthermore, it serves as a tool in molecular biology for studying gene expression and regulation.<sup>[1]</sup>

## Comparison with Other Purine Analogs

Purine analogs are a class of antimetabolites that mimic endogenous purine bases (adenine and guanine), thereby disrupting cellular processes such as DNA and RNA synthesis. This section compares **2-amino-6-iodopurine** with well-established purine analogs like 6-mercaptopurine and 6-thioguanine, and also considers related halogenated purine derivatives.

## Quantitative Data Presentation

Direct comparative cytotoxicity or enzyme inhibition data for **2-amino-6-iodopurine** is scarce. However, we can infer its potential by examining data from related compounds and established drugs.

Table 1: Cytotoxicity of 6-Mercaptopurine (6-MP) against Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)
HepG2	Hepatocellular Carcinoma	32.25[2]
MCF-7	Breast Adenocarcinoma	>100[2]

Table 2: Inhibitory Activity of 2-Amino-6-halopurine Derivatives against Heat Shock Protein 90 (Hsp90)

Compound	Target	Assay	IC50 (μM)
2-amino-6-chloro-9-(4- iodo-3,5- dimethylpyridin-2- ylmethyl)purine	Hsp90	HER-2 Degradation	0.009[3]
2-amino-6-chloro-9-(4- iodo-3,5- dimethylpyridin-2- ylmethyl)purine	MCF7 cell proliferation	Antiproliferative	0.03[3]

Table 3: Inhibition of Xanthine Oxidase by Purine Analogs

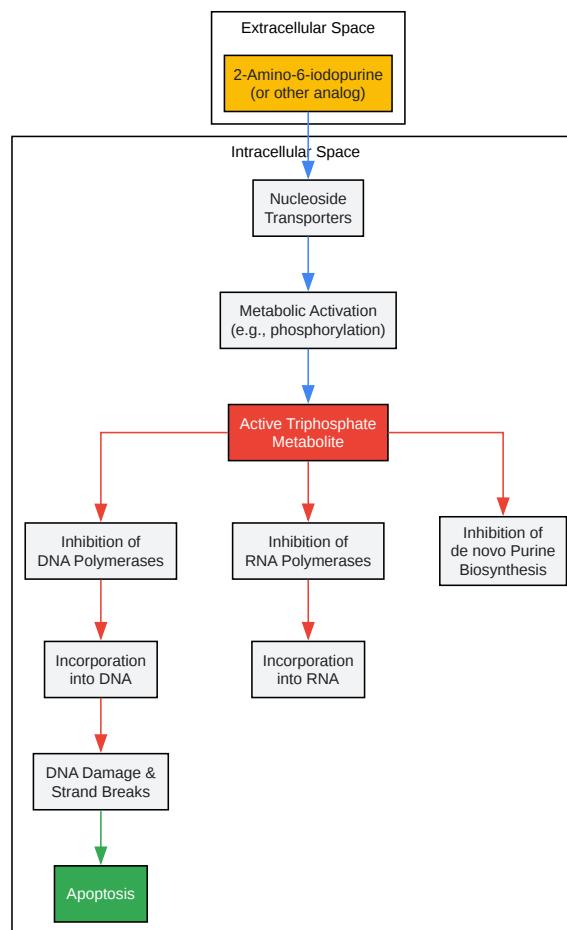
Inhibitor	Substrate	IC50 (μM)	Ki (μM)
2-amino-6-hydroxy-8-mercaptopurine (AHMP)	Xanthine	17.71 ± 0.29[4][5]	5.78 ± 0.48[4][5]
6-Mercaptopurine		0.54 ± 0.01[4][5]	0.96 ± 0.01[4][5]
2-amino-6-purinethiol (APT)	Xanthine	16.38 ± 0.21[4][5]	6.61 ± 0.28[4][5]
6-Mercaptopurine		2.57 ± 0.08[4][5]	1.30 ± 0.09[4][5]
Allopurinol	Xanthine	2.36 ± 0.03[4]	-
6-Mercaptopurine		1.92 ± 0.03[4]	-

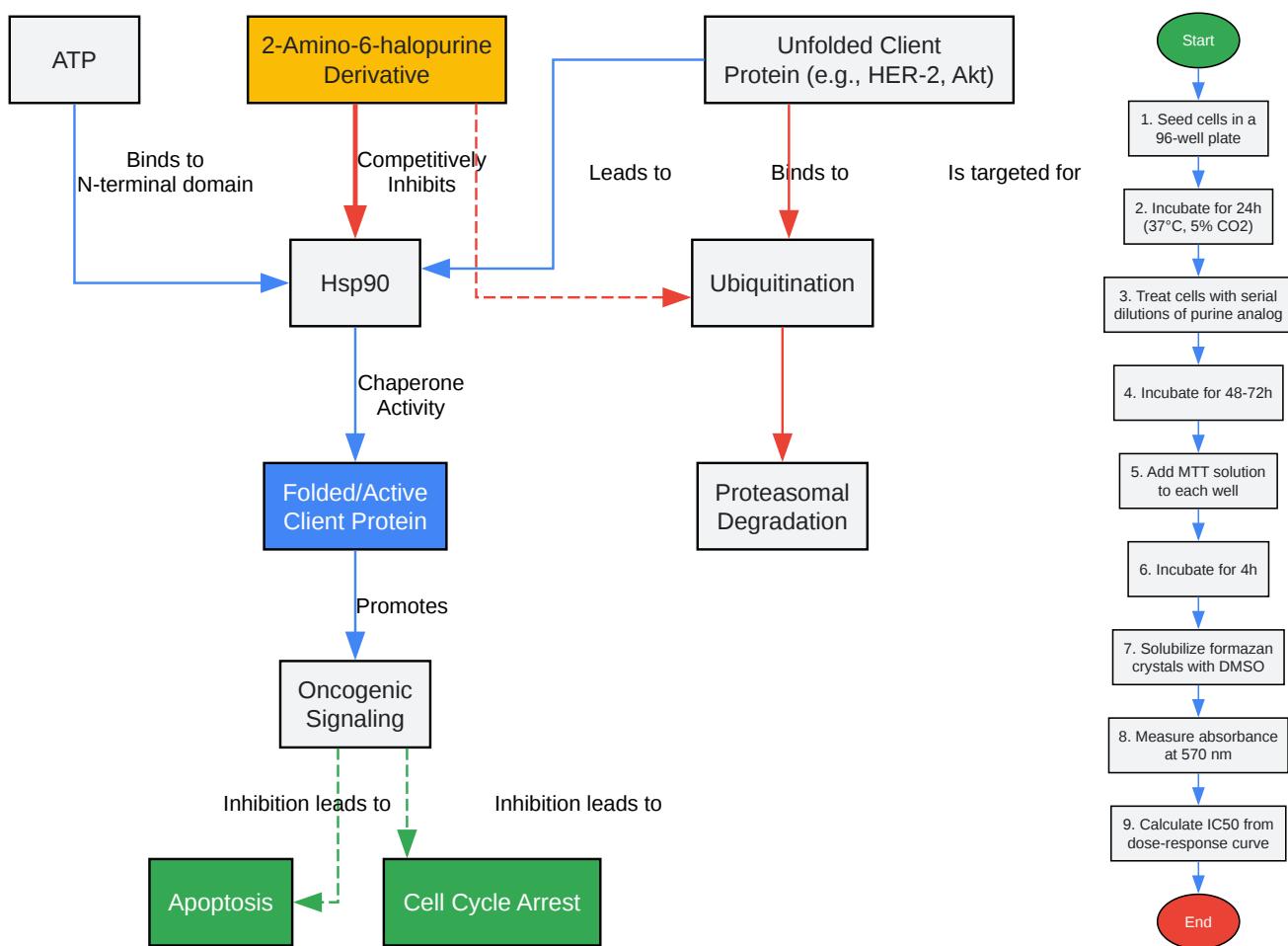
## Signaling Pathways and Mechanisms of Action

Purine analogs exert their biological effects through various mechanisms, primarily by interfering with nucleic acid synthesis and modulating key signaling pathways.

## General Mechanism of Purine Analogs

Most purine analogs, upon cellular uptake, are metabolized to their corresponding nucleotide forms. These fraudulent nucleotides can then inhibit enzymes involved in the de novo purine biosynthesis pathway or be incorporated into DNA and RNA, leading to chain termination, dysfunction, and ultimately, apoptosis.





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